molecular formula C23H22N2O5 B304479 4,4-dimethyl-2-oxo-1-phenyl-3-pyrrolidinyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

4,4-dimethyl-2-oxo-1-phenyl-3-pyrrolidinyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

Cat. No. B304479
M. Wt: 406.4 g/mol
InChI Key: QTCQMZYEGASDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-dimethyl-2-oxo-1-phenyl-3-pyrrolidinyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate, also known as DPI, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of protein kinase C (PKC), which is an enzyme that plays a critical role in many cellular processes, including cell growth, differentiation, and apoptosis.

Mechanism of Action

4,4-dimethyl-2-oxo-1-phenyl-3-pyrrolidinyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate acts as a potent inhibitor of PKC by binding to the enzyme's catalytic domain and preventing its activation. PKC is a serine/threonine kinase that phosphorylates a variety of cellular proteins, leading to changes in their activity and function. By inhibiting PKC, 4,4-dimethyl-2-oxo-1-phenyl-3-pyrrolidinyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate can block the downstream signaling pathways that are activated by this enzyme, leading to a variety of cellular effects.
Biochemical and Physiological Effects
4,4-dimethyl-2-oxo-1-phenyl-3-pyrrolidinyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has been shown to have a variety of biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, 4,4-dimethyl-2-oxo-1-phenyl-3-pyrrolidinyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate induces apoptosis by activating caspases and disrupting mitochondrial function. In neurons, 4,4-dimethyl-2-oxo-1-phenyl-3-pyrrolidinyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has been shown to enhance synaptic plasticity by increasing the activity of NMDA receptors. 4,4-dimethyl-2-oxo-1-phenyl-3-pyrrolidinyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has also been shown to block the release of neurotransmitters such as acetylcholine and glutamate.

Advantages and Limitations for Lab Experiments

One advantage of using 4,4-dimethyl-2-oxo-1-phenyl-3-pyrrolidinyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate in lab experiments is its high potency and specificity for PKC. This allows researchers to selectively inhibit this enzyme without affecting other signaling pathways. However, 4,4-dimethyl-2-oxo-1-phenyl-3-pyrrolidinyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has some limitations, including its potential toxicity and off-target effects. Additionally, 4,4-dimethyl-2-oxo-1-phenyl-3-pyrrolidinyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate may not be effective in all cell types or experimental conditions, and alternative PKC inhibitors may be required.

Future Directions

There are many future directions for research on 4,4-dimethyl-2-oxo-1-phenyl-3-pyrrolidinyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate and its role in cellular signaling and disease. One area of interest is the development of more potent and selective PKC inhibitors that can be used in clinical settings. Additionally, researchers are exploring the role of PKC in other diseases, such as diabetes, cardiovascular disease, and neurodegenerative disorders. Finally, the use of 4,4-dimethyl-2-oxo-1-phenyl-3-pyrrolidinyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate and other PKC inhibitors in combination with other therapies, such as chemotherapy or immunotherapy, is an area of active investigation.

Synthesis Methods

The synthesis of 4,4-dimethyl-2-oxo-1-phenyl-3-pyrrolidinyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate involves the reaction of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid with 4,4-dimethyl-3-oxo-1-phenylpyrrolidin-2-ylmethyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with propanoic acid anhydride to obtain 4,4-dimethyl-2-oxo-1-phenyl-3-pyrrolidinyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate in high yield.

Scientific Research Applications

4,4-dimethyl-2-oxo-1-phenyl-3-pyrrolidinyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has been extensively used in scientific research as a tool to study the role of PKC in various cellular processes. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, making it a potential anti-cancer agent. 4,4-dimethyl-2-oxo-1-phenyl-3-pyrrolidinyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has also been used to study the role of PKC in neuronal plasticity, learning, and memory. Additionally, 4,4-dimethyl-2-oxo-1-phenyl-3-pyrrolidinyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has been used to investigate the role of PKC in the regulation of ion channels and neurotransmitter release.

properties

Product Name

4,4-dimethyl-2-oxo-1-phenyl-3-pyrrolidinyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

Molecular Formula

C23H22N2O5

Molecular Weight

406.4 g/mol

IUPAC Name

(4,4-dimethyl-2-oxo-1-phenylpyrrolidin-3-yl) 2-(1,3-dioxoisoindol-2-yl)propanoate

InChI

InChI=1S/C23H22N2O5/c1-14(25-19(26)16-11-7-8-12-17(16)20(25)27)22(29)30-18-21(28)24(13-23(18,2)3)15-9-5-4-6-10-15/h4-12,14,18H,13H2,1-3H3

InChI Key

QTCQMZYEGASDBW-UHFFFAOYSA-N

SMILES

CC(C(=O)OC1C(=O)N(CC1(C)C)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CC(C(=O)OC1C(=O)N(CC1(C)C)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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